![molecular formula C24H19F2N7O2 B2500549 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide CAS No. 1172405-72-9](/img/structure/B2500549.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide
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Overview
Description
The compound "N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as the pyrazolo[3,4-d]pyrimidin-4-one core, which is a common scaffold in medicinal chemistry, often associated with anticancer and antimicrobial properties as seen in similar compounds .
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one was achieved through hydrolysis, acylation, and subsequent reactions with various amines . Similarly, the synthesis of related pyrazolo[1,5-a]pyrimidines involved the preparation of a common iodinated intermediate followed by Sonogashira coupling reactions . These methods suggest that the synthesis of the compound would also require careful planning of the synthetic route, selection of appropriate reagents, and optimization of reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the vibrational spectra of a related molecule were recorded and compared with theoretical calculations, and the formation of hydrogen bonds was explained using natural bond orbital (NBO) analysis . The molecular structure of another related compound was determined by X-ray crystallography, and the bond lengths and angles were compared with density functional theory (DFT) calculations . These analyses are crucial for understanding the conformational flexibility and stability of the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the presence of amino groups can lead to the formation of Schiff bases when reacted with aldehydes . The reactivity of such compounds towards cycloaddition reactions has also been demonstrated, leading to the formation of isoxazolines and isoxazoles . These reactions are important for the diversification of the chemical structure and the potential discovery of new biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of multiple aromatic rings and heteroatoms can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as those determining the HOMO and LUMO energies, can provide insights into the electronic properties of the molecule, which are relevant for its reactivity and interaction with biological targets . The molecular electrostatic potential (MEP) surface map can also be investigated to predict sites of nucleophilic and electrophilic attack .
Scientific Research Applications
Antimicrobial and Anticancer Potential
Research indicates that compounds related to N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide exhibit notable antimicrobial and anticancer activities. Novel pyrazole derivatives with related structures have been found to possess higher anticancer activity than doxorubicin, a reference drug, and also exhibit good to excellent antimicrobial properties (Hafez et al., 2016). Similarly, 4-aminoantipyrine derivatives related to this compound have shown significant anticancer effects against human tumor breast cancer cell lines (Ghorab et al., 2014).
Antiviral Activities
Compounds structurally similar to this compound have demonstrated potential in antiviral research. For instance, pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives have been evaluated for antiviral activity against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).
Enzymatic Activity Enhancement
Certain pyrazolopyrimidinyl keto-esters, which are structurally related, have been shown to increase the reactivity of cellobiase, an enzyme involved in carbohydrate metabolism (Abd et al., 2008).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have shown significant inhibitory activity against cdk2 . This suggests that the compound might interact with its target by binding to the active site and inhibiting the kinase activity, thereby affecting cell cycle progression .
Biochemical Pathways
The compound, by potentially inhibiting CDK2, could affect the cell cycle regulation pathway . This could lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s potential as a cdk2 inhibitor suggests it may have favorable pharmacokinetic properties
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation due to the potential arrest of cell cycle progression . This could lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N7O2/c1-12-4-6-16(8-13(12)2)32-21-18(11-27-32)23(35)30-24(29-21)33-20(9-14(3)31-33)28-22(34)17-7-5-15(25)10-19(17)26/h4-11H,1-3H3,(H,28,34)(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOYCUJSJINQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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